molecular formula C23H24O8 B2696210 (Z)-isopropyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858758-58-4

(Z)-isopropyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2696210
CAS No.: 858758-58-4
M. Wt: 428.437
InChI Key: JFUAFQLBLBWRBY-LSCVHKIXSA-N
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Description

The compound (Z)-isopropyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative characterized by a dihydrobenzofuran core fused with a 3,4,5-trimethoxybenzylidene substituent. Its structure includes a ketone group at position 3 of the benzofuran ring and an isopropyl ester-linked acetoxy group at position 6 (). The Z-configuration of the benzylidene double bond is critical for its stereochemical properties, which influence its biological activity and solubility. Its synthesis typically involves cyclization and condensation reactions, with structural validation relying on techniques like X-ray crystallography, often supported by software such as SHELXL .

Properties

IUPAC Name

propan-2-yl 2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O8/c1-13(2)30-21(24)12-29-15-6-7-16-17(11-15)31-18(22(16)25)8-14-9-19(26-3)23(28-5)20(10-14)27-4/h6-11,13H,12H2,1-5H3/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUAFQLBLBWRBY-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-isopropyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C24H26O8
  • Molecular Weight : 442.464 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Antioxidant Activity : The presence of methoxy groups in the structure enhances the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes related to various diseases, including those involved in cancer and neurodegenerative disorders.
  • Cell Signaling Modulation : The compound may influence cellular signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Studies have indicated that benzofuran derivatives exhibit anticancer properties. The specific compound under discussion may inhibit tumor growth through the following pathways:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis (formation of new blood vessels that supply tumors).

A study focusing on similar benzofuran derivatives reported significant cytotoxic effects against various cancer cell lines, suggesting that this compound could have comparable effects.

Neuroprotective Effects

Given the structural similarity to other compounds known for neuroprotective properties, this compound may also provide benefits in neurodegenerative conditions such as Alzheimer's disease. Mechanisms may include:

  • Reducing amyloid-beta peptide accumulation.
  • Protecting neuronal cells from oxidative damage.

Case Studies and Research Findings

  • Study on Antioxidant Properties :
    • A comparative analysis showed that similar compounds with methoxy substitutions exhibited enhanced antioxidant activities compared to their non-methoxylated counterparts.
    • Results indicated a significant reduction in lipid peroxidation levels in treated cells.
  • Cytotoxicity Assays :
    • In vitro studies using human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM.
    • The mechanism was linked to increased apoptosis markers such as caspase activation.
  • Neuroprotective Studies :
    • Animal models treated with related benzofuran derivatives showed improved cognitive function and reduced neuroinflammation markers.
    • Behavioral tests indicated enhanced memory retention in treated groups compared to controls.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference Study
AntioxidantScavenging of free radicalsComparative analysis on benzofurans
AnticancerCytotoxicity against cancer cell linesIn vitro cytotoxicity assays
NeuroprotectionImproved cognitive function in animal modelsNeuroprotective studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique features of this compound, we compare it with three classes of analogs: (1) benzofuran derivatives with methoxy substitutions, (2) dihydrobenzofuran-based molecules, and (3) compounds containing the 3,4,5-trimethoxybenzylidene moiety.

Table 1: Structural and Functional Comparison

Compound Class Key Structural Features Bioactivity (Reported) Solubility (LogP) Synthesis Complexity
Target Compound (Z-isopropyl) Dihydrobenzofuran, 3-oxo, 3,4,5-TMOB* group Anticancer (in vitro) 2.8 (estimated) High
Simple Benzofurans No dihydro or TMOB groups Antioxidant, antimicrobial 1.5–2.5 Moderate
Dihydrobenzofurans (e.g., Coumaranones) Saturated furan ring, ketone groups Anti-inflammatory 2.0–3.0 Moderate
3,4,5-TMOB-containing analogs (e.g., Combretastatin analogs) Benzylidene with TMOB, varied cores Tubulin inhibition, antiproliferative 3.5–4.5 High

*TMOB: 3,4,5-Trimethoxybenzylidene

Key Findings :

Bioactivity: The 3,4,5-trimethoxybenzylidene group, shared with combretastatin analogs, is associated with tubulin-binding activity . However, the target compound’s dihydrobenzofuran core may reduce cytotoxicity compared to combretastatins, as seen in similar hybrids .

Structural Advantages :

  • The dihydrobenzofuran scaffold confers rigidity, which may enhance binding selectivity compared to flexible combretastatin-like structures .
  • The Z-configuration of the benzylidene group is critical; E-isomers of analogous compounds show reduced bioactivity due to steric mismatches .

Synthetic Challenges: The compound’s synthesis requires precise control over stereochemistry during benzylidene formation, a common hurdle in TMOB-containing molecules . Yield optimization is complicated by competing side reactions during esterification, as noted in related acetoxy-benzofuran syntheses .

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